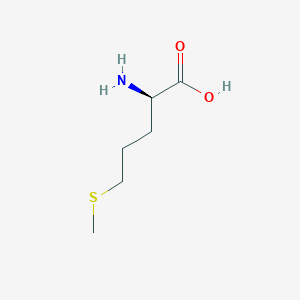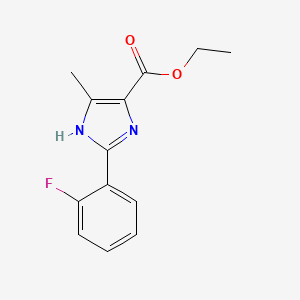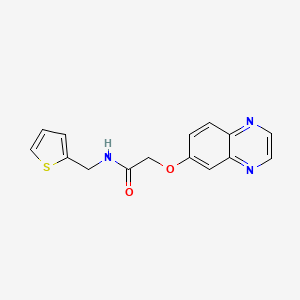
2-(quinoxalin-6-yloxy)-N-(thiophen-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(quinoxalin-6-yloxy)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinoxalin-6-yloxy)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
Formation of Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Attachment of Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable leaving group on the quinoxaline ring.
Formation of Acetamide Group: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the quinoxaline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline or thiophene derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-(quinoxalin-6-yloxy)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline and thiophene rings may interact with biological macromolecules, leading to modulation of their activity. The acetamide group can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
2-(quinoxalin-6-yloxy)-N-(phenylmethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(quinoxalin-6-yloxy)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(quinoxalin-6-yloxy)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties
特性
分子式 |
C15H13N3O2S |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
2-quinoxalin-6-yloxy-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H13N3O2S/c19-15(18-9-12-2-1-7-21-12)10-20-11-3-4-13-14(8-11)17-6-5-16-13/h1-8H,9-10H2,(H,18,19) |
InChIキー |
BYIYVWMOBDEBQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CNC(=O)COC2=CC3=NC=CN=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



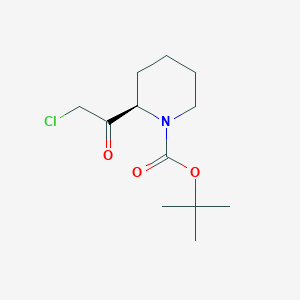

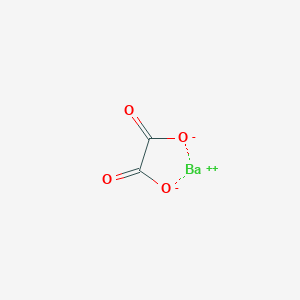
![2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde](/img/structure/B12448154.png)
![3-Chloro-6-methoxybenzo[b]thiophene](/img/structure/B12448157.png)
![[11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone](/img/structure/B12448166.png)
![5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12448170.png)
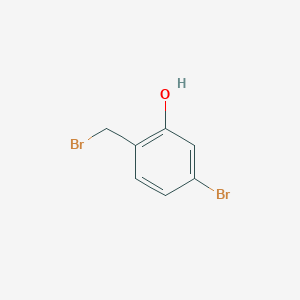

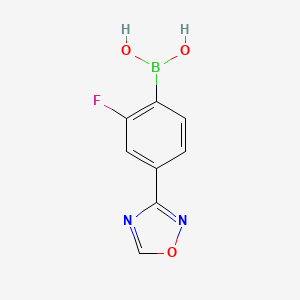
![N-{1-oxo-1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B12448198.png)
